(3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol;dihydrochloride
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Overview
Description
(3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol;dihydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring substituted with aminomethyl and aminopyrimidinyl groups, making it a molecule of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Aminomethyl and Aminopyrimidinyl Groups: These functional groups can be introduced through substitution reactions using reagents like amines and pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of pyrimidine rings to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions involving the aminomethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may serve as a ligand for studying enzyme-substrate interactions or as a probe for investigating cellular pathways.
Medicine
In medicine, it could be explored for its potential therapeutic properties, such as acting as an inhibitor for specific enzymes or receptors.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl and aminopyrimidinyl groups may facilitate binding to active sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol
- (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol;monohydrochloride
- (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol;trihydrochloride
Uniqueness
The uniqueness of (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol;dihydrochloride lies in its specific stereochemistry and functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(3R,5R)-5-(aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O.2ClH/c10-3-6-1-7(15)4-14(6)9-2-8(11)12-5-13-9;;/h2,5-7,15H,1,3-4,10H2,(H2,11,12,13);2*1H/t6-,7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKPWVRYHWOSAZ-GPJOBVNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CN)C2=NC=NC(=C2)N)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]1CN)C2=NC=NC(=C2)N)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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